molecular formula C6H2ClIN2 B12923898 3-Chloro-4-iodopicolinonitrile

3-Chloro-4-iodopicolinonitrile

Cat. No.: B12923898
M. Wt: 264.45 g/mol
InChI Key: DSUYCFYYEJQDDE-UHFFFAOYSA-N
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Description

3-Chloro-4-iodopicolinonitrile (CAS: 182819-58-5) is a halogenated pyridine derivative with the molecular formula C₆H₂ClIN₂ and a molecular weight of 264.45 g/mol . It is a nitrile-substituted pyridine bearing chloro and iodo groups at positions 3 and 4, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its halogen substituents enable cross-coupling reactions (e.g., Suzuki, Ullmann) for constructing complex molecules .

Properties

Molecular Formula

C6H2ClIN2

Molecular Weight

264.45 g/mol

IUPAC Name

3-chloro-4-iodopyridine-2-carbonitrile

InChI

InChI=1S/C6H2ClIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H

InChI Key

DSUYCFYYEJQDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodopicolinonitrile typically involves halogenation reactions. One common method is the sequential halogenation of picolinonitrile. Initially, picolinonitrile undergoes chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position. Subsequently, the chlorinated intermediate is subjected to iodination using iodine (I2) or an iodine-containing reagent like N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodopicolinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodopicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-5-iodopicolinonitrile

Key Differences :

  • Structure: The isomer 4-chloro-5-iodopicolinonitrile (CAS: 182819-59-6) shares the same molecular formula (C₆H₂ClIN₂) but differs in substituent positions: chloro at position 4 and iodo at position 5 .
  • Reactivity: The proximity of substituents in 3-chloro-4-iodopicolinonitrile (adjacent positions) may enhance steric hindrance and electronic effects compared to the non-adjacent arrangement in 4-chloro-5-iodopicolinonitrile. This could influence regioselectivity in cross-coupling reactions.
  • Applications : Both isomers are used as synthetic intermediates, but their distinct substitution patterns may direct their utility toward different target molecules. For example, the 3-chloro-4-iodo isomer’s adjacent halogens could favor intramolecular cyclization pathways, while the 4-chloro-5-iodo isomer might be preferred for linear couplings .

Functionalized Derivatives: 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile

Key Differences :

  • This contrasts with this compound, where the nitrile group is part of the aromatic system.
  • Applications: The malononitrile derivative is likely used in materials science (e.g., non-linear optical materials) due to its extended π-conjugation, whereas this compound is more suited for medicinal chemistry .

Structurally Divergent Analogues: 3-Chloro-N-phenyl-phthalimide

Key Differences :

  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, highlighting its role in polymer chemistry. In contrast, this compound’s applications are focused on small-molecule synthesis .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Primary Applications
This compound 182819-58-5 C₆H₂ClIN₂ Cl (3), I (4) 264.45 Pharmaceutical intermediates
4-Chloro-5-iodopicolinonitrile 182819-59-6 C₆H₂ClIN₂ Cl (4), I (5) 264.45 Agrochemical synthesis
2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile - C₉H₃ClIN₃ Cl (2), I (4), malononitrile (3) 331.50 Materials science research
3-Chloro-N-phenyl-phthalimide - C₁₄H₈ClNO₂ Cl (3), N-phenyl 265.67 Polymer synthesis

Research Findings and Implications

  • Synthetic Utility: The dual halogenation in this compound allows sequential functionalization, enabling modular synthesis of heterocycles. Its isomer, 4-chloro-5-iodopicolinonitrile, may offer complementary reactivity due to altered steric profiles .
  • Stability Considerations: The C-I bond in this compound is thermally labile, requiring low-temperature storage, whereas the malononitrile derivative’s stability is enhanced by its electron-deficient aromatic system .
  • Regioselectivity: Adjacent halogens in this compound may favor oxidative addition in palladium-catalyzed couplings over non-adjacent isomers, as observed in related pyridine systems .

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